2-Chlorophenyl isocyanate

Physical Properties Handling Process Chemistry

2-Chlorophenyl isocyanate, also known as ortho-chlorophenyl isocyanate (CAS: 3320-83-0, secondary registry 51134-03-3), is a monofunctional aromatic isocyanate with the molecular formula C₇H₄ClNO and a molecular weight of 153.57 g/mol. It features a reactive electrophilic isocyanate (-N=C=O) group and an electron-withdrawing chlorine substituent at the ortho position of the phenyl ring, which significantly influences its physical properties and chemical reactivity.

Molecular Formula C7H4ClNO
Molecular Weight 153.56 g/mol
CAS No. 51134-03-3
Cat. No. B7723021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorophenyl isocyanate
CAS51134-03-3
Molecular FormulaC7H4ClNO
Molecular Weight153.56 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N=C=O)Cl
InChIInChI=1S/C7H4ClNO/c8-6-3-1-2-4-7(6)9-5-10/h1-4H
InChIKeyNOHQUGRVHSJYMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorophenyl Isocyanate (CAS 51134-03-3): Procurement & Selection Guide for Industrial Synthesis


2-Chlorophenyl isocyanate, also known as ortho-chlorophenyl isocyanate (CAS: 3320-83-0, secondary registry 51134-03-3), is a monofunctional aromatic isocyanate with the molecular formula C₇H₄ClNO and a molecular weight of 153.57 g/mol . It features a reactive electrophilic isocyanate (-N=C=O) group and an electron-withdrawing chlorine substituent at the ortho position of the phenyl ring, which significantly influences its physical properties and chemical reactivity [1]. This compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers, with global market projections indicating a valuation of 15-30 million USD by 2030 [2].

Why Generic Substitution of 2-Chlorophenyl Isocyanate is High-Risk in Industrial Settings


In industrial synthesis, the ortho-positioned chlorine of 2-chlorophenyl isocyanate cannot be simply substituted with its para-analog (4-chlorophenyl isocyanate) or unsubstituted phenyl isocyanate without significant alteration of physical handling properties and reaction outcomes [1]. The ortho-chloro substitution alters both the compound's physical state and its electrophilicity through combined steric and electronic effects . These differences manifest as a 20-30°C lower melting point, enabling liquid handling at room temperature (2-4°C) unlike its para analog (26-31°C), and a distinct dipole moment and electron-withdrawing capacity that directly influences reaction kinetics in nucleophilic addition [2]. Furthermore, the ortho-chloro isomer serves as a direct precursor for specific biologically active compounds and demonstrates unique biological interactions—such as BCR-ABL kinase inhibition—that are not shared by its para counterpart . The following evidence guide provides quantitative data to inform rigorous selection and mitigate substitution risk.

Quantitative Evidence Guide: 2-Chlorophenyl Isocyanate vs. Analogs & In-Class Candidates


Physical State and Handling: Ortho-Chloro vs. Para-Chloro Isocyanate

2-Chlorophenyl isocyanate has a melting point of 2-4°C, remaining liquid at typical ambient room temperatures (~20-25°C), whereas its para-isomer, 4-chlorophenyl isocyanate, has a melting point of 26-31°C, existing as a solid at similar conditions [1]. This physical state difference is accompanied by a higher density (1.273 g/mL vs. 1.2 g/mL) and lower flash point (88°C vs. 60°C) for the ortho-isomer [2][3].

Physical Properties Handling Process Chemistry

Electrophilicity and Reaction Kinetics: Ortho-Chloro vs. 2-Fluoro Isocyanate

The electron-withdrawing ortho-chloro substituent increases the electrophilicity of the isocyanate group, accelerating nucleophilic addition reactions compared to the 2-fluorophenyl analog . This class-level electronic effect is quantified by Hammett substituent constants: the ortho-chloro group has a higher positive σ value (σₚ = 0.23) than the ortho-fluoro group (σₚ = 0.06), indicating stronger electron withdrawal that enhances the reactivity of the -NCO group toward nucleophiles [1].

Reactivity Kinetics Electrophilicity

Synthesis Efficiency: Optimized Phosgenation Protocol for Ortho-Chloro Isocyanate

A patented single-step continuous phosgenation method for 2-chlorophenyl isocyanate using activated carbon as a catalyst in toluene achieves a yield exceeding 96% with <1% residual N,N'-di-2-chlorophenylurea impurity [1]. This method eliminates multi-stage temperature ramping required in earlier two-step protocols (US3222386A) that proceed via N-2-chlorophenylcarbamoyl chloride intermediates at lower yields [2].

Synthesis Process Development Yield Optimization

Biological Activity: Unique BCR-ABL Kinase Inhibition Profile

2-Chlorophenyl isocyanate has demonstrated direct interaction with the BCR-ABL kinase, leading to inhibition of cancer cell proliferation in vitro . This biological activity is not documented for its 4-chlorophenyl isocyanate analog, which is primarily associated with antibacterial and antifungal properties as a pyrimidoquinolinone precursor .

Kinase Inhibition Oncology Drug Discovery

Analytical Method Development: Ortho-Chloro Isocyanate as Photocatalysis Standard

2-Chlorophenyl isocyanate has been specifically employed as a standard in photocatalytic degradation studies of Monuron (a phenylurea herbicide) over TiO₂ suspensions . In this application, the ortho-chloro isomer serves as a model compound for monitoring degradation kinetics of chlorinated phenylurea pollutants. Its 4-chloro analog, while also a urea precursor (forming CMU when reacted with dimethylamine), is not widely cited as an analytical standard in this context, with literature instead focusing on its direct synthetic utility [1].

Analytical Chemistry Environmental Analysis Photocatalysis

Toxicological Profile: Acute Oral Toxicity Classification

2-Chlorophenyl isocyanate exhibits an oral LD50 > 2000 mg/kg in rats, placing it in Category 4 for acute oral toxicity under GHS classification [1]. This relatively low acute oral toxicity profile may offer handling and regulatory advantages compared to more acutely toxic isocyanates. While direct comparator data for the 4-chloro analog's oral LD50 was not identified in the accessible literature, the inhalation LC50 for 2-chlorophenyl isocyanate is approximately 0.047-0.05 mg/L (4h) in rats, indicating a high inhalation hazard that requires appropriate engineering controls [2].

Toxicology Safety Assessment Risk Management

Optimal Application Scenarios for 2-Chlorophenyl Isocyanate Based on Evidence


Scalable Continuous-Flow Synthesis of Substituted Ureas

For industrial processes requiring the large-scale synthesis of ortho-chlorophenyl urea derivatives, 2-chlorophenyl isocyanate offers a distinct advantage due to its liquid state at room temperature (mp 2-4°C) [1]. This physical property facilitates precise metering and continuous flow operations without the need for pre-heating or solid handling equipment, as would be required for the solid 4-chloro analog (mp 26-31°C) . Furthermore, the optimized single-step phosgenation protocol, achieving >96% yield with minimal byproduct formation, ensures a reliable supply of high-purity material essential for consistent downstream synthesis [2].

Accelerated Nucleophilic Addition for Fine Chemical Synthesis

In synthetic routes where reaction kinetics with amines or alcohols are rate-limiting, 2-chlorophenyl isocyanate provides a kinetic advantage over 2-fluorophenyl isocyanate and unsubstituted phenyl isocyanate due to the stronger electron-withdrawing effect of the ortho-chloro group (σₚ = 0.23 vs. 0.06 for fluoro) [1]. This enhanced electrophilicity accelerates nucleophilic addition, potentially reducing reaction times and improving throughput in the synthesis of carbamates, ureas, and heterocyclic building blocks .

Analytical Standard for Environmental Monitoring of Phenylurea Herbicides

Laboratories engaged in environmental analysis or photocatalytic degradation studies of phenylurea herbicides (e.g., Monuron) can utilize 2-chlorophenyl isocyanate as a validated analytical standard [1]. Its established use in monitoring TiO₂-mediated degradation provides a reliable reference point for method development and calibration, reducing the time and resources required for in-house standard qualification .

Lead Discovery for BCR-ABL Kinase Inhibitors in Oncology

Medicinal chemistry programs targeting BCR-ABL kinase for the treatment of chronic myeloid leukemia (CML) and other kinase-driven cancers should consider 2-chlorophenyl isocyanate as a promising scaffold or reactive intermediate for library synthesis [1]. Its documented interaction with the BCR-ABL kinase and in vitro antiproliferative activity offer a unique biological entry point not shared by its 4-chloro isomer, which is primarily associated with antibacterial and antifungal applications . This target-specific activity streamlines hit-to-lead optimization and de-risks early-stage drug discovery efforts.

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